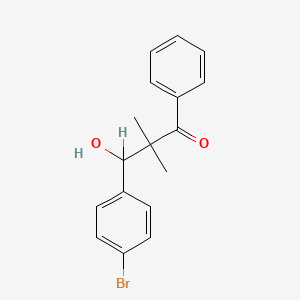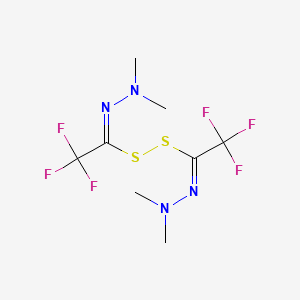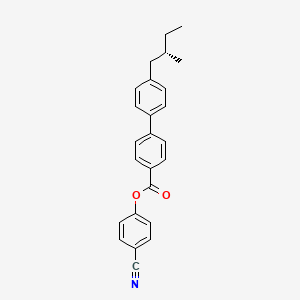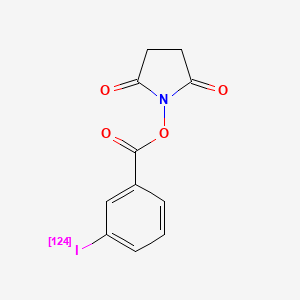
Snc7PH7dxl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Snc7PH7dxl involves the reaction of 3-iodobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Snc7PH7dxl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can produce azides or thiol derivatives .
Scientific Research Applications
Snc7PH7dxl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a labeling agent for various compounds.
Biology: Employed in the labeling of biomolecules for imaging and tracking studies.
Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Snc7PH7dxl involves its ability to form covalent bonds with target molecules. The succinimidyl group reacts with primary amines in proteins and other biomolecules, forming stable amide bonds. This property makes it useful for labeling and tracking studies in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-succinimidyl-4-iodobenzoate: Similar structure but with the iodine atom at a different position.
N-succinimidyl-3-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
N-succinimidyl-3-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine .
Uniqueness
Snc7PH7dxl is unique due to the presence of the iodine atom, which makes it particularly useful in radiolabeling applications. The iodine-124 isotope is commonly used in positron emission tomography (PET) imaging, providing high-resolution images for diagnostic purposes .
Properties
CAS No. |
210224-02-5 |
|---|---|
Molecular Formula |
C11H8INO4 |
Molecular Weight |
342.09 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(124I)iodanylbenzoate |
InChI |
InChI=1S/C11H8INO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2/i12-3 |
InChI Key |
RIOSXWBFXSDUDE-VZEDROFBSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)[124I] |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


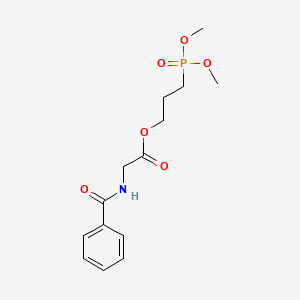
![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
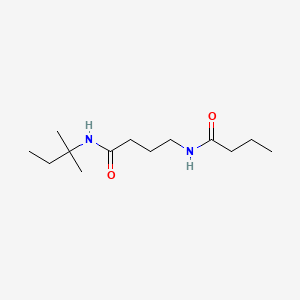
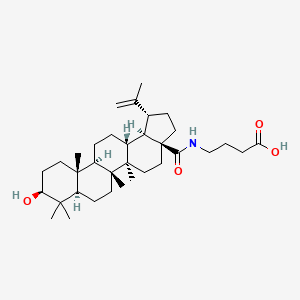

![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
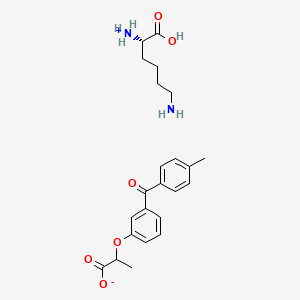
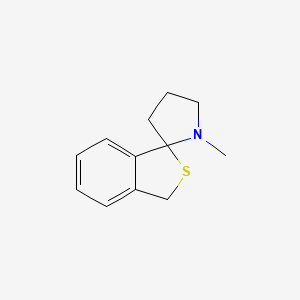
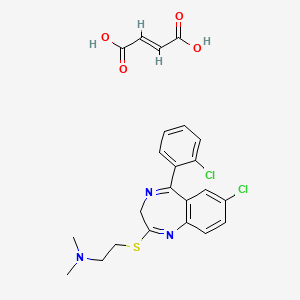

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
